molecular formula C57H58N2O22 B1212700 Epidoxoform

Epidoxoform

Numéro de catalogue: B1212700
Poids moléculaire: 1123.1 g/mol
Clé InChI: LNMUJUHEUYMBOT-BCNYZFJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epidoxoform, also known as this compound, is a useful research compound. Its molecular formula is C57H58N2O22 and its molecular weight is 1123.1 g/mol. The purity is usually 95%.
The exact mass of the compound (7S,9S)-7-[[6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 699491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

Epidoxoform has been evaluated for its therapeutic potential across various cancer types. Below are notable applications and findings:

  • Breast Cancer : In studies involving MCF-7 and MCF-7/Adr breast cancer cell lines, this compound showed IC50 values of 65 nmolar equiv/L and 70 nmolar equiv/L, respectively, indicating substantial growth inhibition compared to higher IC50 values for epidoxorubicin .
  • Mouse Models : Research conducted on mouse mammary carcinoma models demonstrated that this compound is more efficacious than epidoxorubicin, suggesting its potential as a superior treatment option in vivo .
  • National Cancer Institute Screening : this compound was submitted for evaluation in the National Cancer Institute's 60 human tumor cell assay, where it showed increased toxicity across multiple tumor types compared to traditional anthracyclines .

Case Studies

Several case studies have documented the effectiveness of this compound in different experimental settings:

  • Mammary Carcinoma Model :
    • Objective : To assess the efficacy of this compound compared to standard treatments.
    • Findings : The compound demonstrated improved tumor reduction and survival rates in treated mice compared to controls receiving epidoxorubicin .
  • Resistance Mechanisms :
    • Objective : To evaluate how this compound circumvents common resistance mechanisms in cancer cells.
    • Findings : Studies indicated that this compound retains effectiveness against cells expressing multidrug resistance proteins (MDR, MRP, LRP), highlighting its potential in overcoming treatment resistance .

Summary Table of Findings

Application AreaKey FindingsReference
Breast CancerIC50 values of 65 nmol/L (MCF-7)
Mouse ModelsMore efficacious than epidoxorubicin
National Cancer Institute ScreeningIncreased toxicity across tumor types
Resistance MechanismsEffective against MDR, MRP, LRP expressing cells

Propriétés

Formule moléculaire

C57H58N2O22

Poids moléculaire

1123.1 g/mol

Nom IUPAC

(7S,9S)-7-[[6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C57H58N2O22/c1-22-54-28(11-36(78-22)80-32-15-56(72,34(62)17-60)13-26-40(32)52(70)44-42(48(26)66)46(64)24-7-5-9-30(74-3)38(24)50(44)68)58-19-59(20-76-54)29-12-37(79-23(2)55(29)77-21-58)81-33-16-57(73,35(63)18-61)14-27-41(33)53(71)45-43(49(27)67)47(65)25-8-6-10-31(75-4)39(25)51(45)69/h5-10,22-23,28-29,32-33,36-37,54-55,60-61,66-67,70-73H,11-21H2,1-4H3/t22?,23?,28?,29?,32-,33-,36?,37?,54?,55?,56-,57-/m0/s1

Clé InChI

LNMUJUHEUYMBOT-BCNYZFJLSA-N

SMILES isomérique

CC1C2C(CC(O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CN(CO2)C8CC(OC(C8OC7)C)O[C@H]9C[C@@](CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)CO)O

SMILES canonique

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CN(CO2)C8CC(OC(C8OC7)C)OC9CC(CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)CO)O

Synonymes

epidoxoform
epidoxorubicin-formaldehyde conjugate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.